3-Cyclopropylpropan-1-ol
Overview
Description
3-Cyclopropylpropan-1-ol is an organic compound with the molecular formula C6H12O. It is a colorless liquid that is used in various chemical syntheses and research applications. The compound features a cyclopropyl group attached to a propanol chain, which imparts unique chemical properties.
Scientific Research Applications
3-Cyclopropylpropan-1-ol has several applications in scientific research:
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopropylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield the desired product . Another method includes the reduction of cyclopropylpropanal using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of cyclopropylpropanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 3-Cyclopropylpropanal
Reduction: 3-Cyclopropylpropanamine
Substitution: Various substituted cyclopropylpropanes depending on the reagent used
Comparison with Similar Compounds
- 3-Cyclopropylpropanal
- 3-Cyclopropylpropanamine
- Cyclopropylmethanol
- Cyclopropylpropanone
Comparison: 3-Cyclopropylpropan-1-ol is unique due to its combination of a cyclopropyl group and a propanol chain, which imparts distinct chemical properties. Compared to 3-cyclopropylpropanal, it is less reactive towards oxidation but more versatile in substitution reactions. Compared to 3-cyclopropylpropanamine, it has different reactivity profiles in reduction and nucleophilic substitution reactions .
Properties
IUPAC Name |
3-cyclopropylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBNDFWSSCIEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606916 | |
Record name | 3-Cyclopropylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-01-9 | |
Record name | 3-Cyclopropylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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